Home > Products > Screening Compounds P115314 > (2E)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)carbamothioyl]prop-2-enamide
(2E)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)carbamothioyl]prop-2-enamide -

(2E)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)carbamothioyl]prop-2-enamide

Catalog Number: EVT-5919646
CAS Number:
Molecular Formula: C16H12ClFN2OS
Molecular Weight: 334.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide has been reported through a two-step process [, ]. The first step involves the reaction of 4-fluoroaniline with 4-chlorobenzoyl chloride to produce N-(4-fluorophenyl)-4-chlorobenzamide. This intermediate then reacts with ammonium thiocyanate under acidic conditions to yield the final product, 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide.

Chemical Reactions Analysis

3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide serves as a versatile intermediate for synthesizing diverse heterocyclic compounds. Its reaction with various reagents, such as α-haloketones, leads to the formation of thiazolidinone derivatives [, ], which are important pharmacophores in medicinal chemistry. Furthermore, it can undergo cyclization reactions to produce pyrimido[1,4]diazepin‐2‐one analogs with potential anticonvulsant activity [].

Applications
  • Antimicrobial agents: Thiazolidinone derivatives synthesized from this compound have shown promising antimicrobial activity against various bacterial and fungal strains [, ].
  • Anticancer agents: Indapamide derivatives incorporating this compound have demonstrated pro-apoptotic activity against melanoma cell lines [].
  • Anticonvulsant agents: Pyrimido[1,4]diazepin‐2‐one analogs derived from this compound have exhibited anticonvulsant activity in animal models [].

(2S)-N-[5-(4-Chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide

Compound Description: (2S)-N-[5-(4-Chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide is a potent inhibitor of matrix metalloproteinases [ [] ]. The molecule exhibits amido-imino tautomerism, evident in differing bond lengths within the 6H-1,3,4-thiadiazine moiety.

Relevance: This compound, like 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, features a 4-chlorophenyl substituent. Both compounds also belong to the broader category of heterocyclic compounds containing nitrogen and sulfur. Additionally, both are involved in biological activity, albeit targeting different enzymes. (2S)-N-[5-(4-Chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide inhibits matrix metalloproteinases, whereas the target compound's biological activity is not specified in the provided context. []

N-(3-(2-((4-((4-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetamido)phenyl)acrylamide

Compound Description: N-(3-(2-((4-((4-Chlorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetamido)phenyl)acrylamide demonstrates promising antiproliferative activity against the H1975 and MGC-803 cancer cell lines [ [] ]. Notably, it outperforms gefitinib in terms of activity.

Relevance: This compound shares the 4-chlorophenyl substituent and the acrylamide moiety with 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. Both compounds also contain nitrogen-rich heterocyclic rings, suggesting a potential relationship in their chemical properties and potential biological activities. []

N-(4-Chlorophenyl)-2-cyano-3-(4-aryl)acrylamides

Compound Description: N-(4-Chlorophenyl)-2-cyano-3-(4-aryl)acrylamides are a series of compounds used as building blocks in the synthesis of new pyrimidine derivatives, specifically sulfapyrimidines and pyrazolo[1,5-a]pyrimidines [ [] ]. These pyrimidine derivatives are synthesized by reacting sulfa guanidine with N-(4-chlorophenyl)-2-cyano-3-(4-aryl)acrylamides in a basic medium.

Relevance: These compounds bear a striking resemblance to 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. Both share the core structure of a 3-(4-chlorophenyl)acrylamide moiety. The variation lies in the substituent at the 2-position of the acrylamide: a cyano group in N-(4-chlorophenyl)-2-cyano-3-(4-aryl)acrylamides and a [(4-fluorophenyl)amino]carbonothioyl group in the target compound. This structural similarity points to a potential relationship in their chemical reactivity and potential applications in organic synthesis. []

3-(4-Chlorophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide

Compound Description: 3-(4-Chlorophenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide, abbreviated as P2, is a cyanoacetamide derivative investigated for its corrosion inhibition properties on X65-type carbon steel in a 1M HCl solution [ [] ]. Studies suggest it adsorbs onto the steel surface, forming a protective film and mitigating both anodic and cathodic reactions.

Relevance: This compound shares the 3-(4-chlorophenyl)acrylamide core structure with 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. The differences lie in the 2-position substituent (a cyano group in P2) and the nitrogen substituent (a 4-hydroxyphenyl group in P2). This structural similarity allows for comparisons in their chemical behavior, particularly concerning interactions with metal surfaces. []

Afatinib (BIBW 2992)

Compound Description: Afatinib (BIBW 2992; N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide) is an irreversible ErbB family blocker, functioning as an ATP-competitive anilinoquinazoline derivative with a reactive acrylamide group [ [] ]. It covalently binds to and inhibits various ErbB receptor family members, including EGFR, HER2, and ErbB-4.

Relevance: Though structurally more complex, afatinib shares the 3-chloro-4-fluorophenyl amino group and the acrylamide functionality with 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. This commonality suggests potential parallels in their chemical reactivity, particularly in forming covalent bonds with target proteins. Both compounds highlight the importance of the acrylamide group in achieving irreversible inhibition. []

(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810)

Compound Description: (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide, also known as AMG 9810, is a novel TRPV1 antagonist [ [] ]. It competitively inhibits capsaicin activation and blocks various modes of TRPV1 activation, including proton, heat, and endogenous ligand-induced activation. AMG 9810 exhibits antihyperalgesic effects in animal models of inflammatory pain.

Relevance: Both AMG 9810 and 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide belong to the class of cinnamide derivatives, sharing the acrylamide core structure. While the substituents differ, this structural similarity suggests potential similarities in their chemical properties and potential for biological activity, particularly targeting ion channels or receptors. []

RGFP966 ((E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide)

Compound Description: RGFP966 is a benzamide-type HDAC inhibitor that selectively targets HDAC3 [ [] ]. In the N171-82Q transgenic mouse model of Huntington's disease, RGFP966 has demonstrated improvements in motor deficits and neuroprotective effects on striatal volume.

Relevance: While RGFP966 possesses a more complex structure, it shares the acrylamide functionality with 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. Both compounds also feature a fluorophenyl substituent, suggesting potential similarities in their chemical properties and possible biological activities, particularly targeting enzymes or receptors. []

Diethyl (4-(N-(4-amino-2-phenoxyphenyl)methylsulfonamido)phenyl)(4-chloro phenyl)methylphosphonate

Compound Description: Diethyl (4-(N-(4-amino-2-phenoxyphenyl)methylsulfonamido)phenyl)(4-chloro phenyl)methylphosphonate is an α-aminophosphonate synthesized via the Kabachnik-Fields reaction [ [] ]. This compound demonstrates good anti-inflammatory activity in a rat paw edema model.

Relevance: This compound and 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide both feature a 4-chlorophenyl substituent. While belonging to different chemical classes, their shared structural feature suggests a possible relationship in their physicochemical properties and potential for biological activity, particularly in influencing inflammatory responses. []

1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone

Compound Description: 1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone is a triazolothiadiazine derivative synthesized via a one-pot multicomponent reaction [ [] ]. It exhibits significant in vitro anticancer activity, particularly against the renal cancer cell line OU-31.

Relevance: Both this compound and 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide feature a 4-fluorophenyl substituent. Additionally, both belong to the category of heterocyclic compounds containing nitrogen and sulfur. This structural similarity points to potential relationships in their chemical properties and potential biological activities, particularly in targeting cancer cells. []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine, referred to as PPA5, is an N-phenylpyrimidin-2-amine derivative identified as a potential radiosensitizer [ [] ]. PPA5 demonstrates significant cell growth inhibition and cell cycle arrest in the G2/M phase in human lung cancer cells.

Relevance: Like 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, PPA5 contains a 4-fluorophenyl substituent. While belonging to different chemical classes, their shared structural feature and involvement in biological activity, albeit targeting different cellular processes, suggest a potential relationship in their physicochemical properties and interactions with biological targets. []

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

Compound Description: (S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide, also known as LONI11, is an agonist of cannabinoid receptors CB1 and CB2 [ [] ]. LONI11 exhibits a significant orexant effect in mice, stimulating feeding behavior after intraperitoneal administration. It also shows antinociceptive properties in both central and peripheral levels.

Relevance: While LONI11 is structurally distinct from 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, they both fall under the broader category of nitrogen-containing heterocyclic compounds with potential biological activities. This categorization suggests a potential shared interest in exploring their pharmacological properties and applications. []

3-(4-Metoxyphenyl)-N-(4-Chlorophenyl)acrylamide, 3-(4-Hydroxyphenyl)-N-(4-Chlorophenyl)acrylamide, and 3-(4-Hydroxy-3-Methoxyphenyl)-N-(4-Chlorophenyl)acrylamide

Compound Description: These three kalkon derivatives, 3-(4-Metoxyphenyl)-N-(4-Chlorophenyl)acrylamide, 3-(4-Hydroxyphenyl)-N-(4-Chlorophenyl)acrylamide, and 3-(4-Hydroxy-3-Methoxyphenyl)-N-(4-Chlorophenyl)acrylamide, exhibited promising antibacterial activity in silico against Escherichia coli and Bacillus subtilis proteins [ [] ]. Docking studies revealed their potential to bind with bacterial amino acids.

Relevance: These compounds bear a significant structural resemblance to 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, sharing the 3-(4-chlorophenyl)acrylamide core structure. This shared structure suggests a possible link in their chemical behavior and potential for biological activity, especially against bacteria. []

N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide

Compound Description: N-(4-((3-chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide is a quinazoline derivative found to exist in three polymorphs, designated as polymorph I, polymorph II, and polymorph III [ [] ]. Each polymorph exhibits distinct characteristics in X-ray powder diffraction.

Relevance: While this quinazoline derivative is structurally more complex, it shares the 3-chloro-4-fluorophenyl amino group and the acrylamide functionality with 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. This commonality suggests potential similarities in their chemical reactivity and possible interactions with biological targets. The existence of polymorphs highlights the importance of structural variations in influencing physicochemical properties. []

(+/-)-alpha-(chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidine-ethan ol (SL 82.0715)

Compound Description: (+/-)-alpha-(chlorophenyl)-4-[(4-fluorophenyl)methyl]-1-piperidine-ethan ol, also known as SL 82.0715, acts on the polyamine site of the NMDA receptor complex [ [] ]. Unlike some other excitatory amino acid antagonists, SL 82.0715 does not exhibit protective effects against pefloxacin-induced seizures in DBA/2 mice.

Relevance: This compound, like 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, features a 4-fluorophenyl substituent. While belonging to different chemical classes and targeting different receptors, their shared structural feature suggests a possible relationship in their physicochemical properties and potential for interactions with biological targets. []

(4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7f) and (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7g)

Compound Description: (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7f) and (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7g) are 2-anilino-3-aroylquinolines with potent tubulin polymerization inhibitory activity [ [] ]. These compounds exhibit remarkable antiproliferative activity against several human cancer cell lines, including lung and prostate cancer.

Relevance: Both compounds share the 4-fluorophenyl amino group with 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. Moreover, all three are aromatic compounds with nitrogen-containing heterocyclic rings. These structural similarities suggest potential parallels in their chemical properties and possible mechanisms of action, particularly related to interactions with tubulin and the induction of apoptosis in cancer cells. []

N-[4-[N-(3-chloro-4-fluorophenyl)amino-7-[3-(4-morpholynyl)propoxy]quinazolin-6-yl]acrylamide (CI-1033)

Compound Description: N-[4-[N-(3-chloro-4-fluorophenyl)amino-7-[3-(4-morpholynyl)propoxy]quinazolin-6-yl]acrylamide, also known as CI-1033, is a potent and selective inhibitor of erbB family tyrosine kinases [ [] ]. It has demonstrated marked reduction in plasma VEGF and/or IL-8 levels in tumor-bearing mice treated with efficacious doses.

Relevance: CI-1033 exhibits a strong structural similarity to 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, sharing the 3-chloro-4-fluorophenyl amino group and the acrylamide functionality. This commonality suggests potential parallels in their chemical reactivity and potential for interaction with kinase targets. Their shared involvement in inhibiting biological targets further highlights this potential relationship. []

N-methyl-2beta-carbomethoxy-3beta-(4-fluorophenyl)tropane (CFT)

Compound Description: N-methyl-2beta-carbomethoxy-3beta-(4-fluorophenyl)tropane, commonly referred to as CFT, is used as a blocking agent for dopamine transporters (DATs) in SPECT studies [ [] ]. It selectively binds to DATs without affecting dopamine D2/D3 receptor binding.

Relevance: Similar to 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, CFT contains a 4-fluorophenyl substituent. While their core structures and target specificities differ significantly, the shared substituent suggests a potential relationship in their physicochemical properties and potential for interaction with biological targets, particularly those involved in neurotransmission. []

4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266)

Compound Description: 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, designated as SGK 266, is an indapamide derivative that exhibits pro-apoptotic activity against melanoma cell lines [ [] ]. It demonstrates anticancer activity with IC50 values in the micromolar range.

Relevance: Both SGK 266 and 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide share a [(4-chlorophenyl)amino]carbonothioyl moiety. Although structurally distinct in other aspects, this shared feature suggests a potential relationship in their chemical properties and possible interactions with biological targets, particularly those involved in apoptotic pathways. []

4-[4-fluorophenyl]-2-[4-methylsulfinylphenyl]-5-(4-pyridyl)IH-imidazole (SB203580)

Compound Description: 4-[4-fluorophenyl]-2-[4-methylsulfinylphenyl]-5-(4-pyridyl)IH-imidazole, known as SB203580, acts as an inhibitor of p38 MAP kinase [ [] ]. It suppresses TNF production in ATP-stimulated microglia and prevents the accumulation of TNF mRNA in the cytoplasm.

Relevance: Similar to 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, SB203580 contains a 4-fluorophenyl substituent. While belonging to different chemical classes and targeting different biological pathways, the shared substituent suggests a possible relationship in their physicochemical properties and potential for interaction with cellular targets. []

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1-pyrazole (SC-560)

Compound Description: 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1-pyrazole, referred to as SC-560, is a cyclooxygenase-1 (COX-1) inhibitor [ [] ]. While it did not show efficacy in the conducted research, it belongs to a family of compounds that often demonstrate anti-inflammatory activity.

Relevance: SC-560 shares the 4-chlorophenyl substituent with 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide. While their structures and target specificities are different, the common substituent suggests a possible relationship in their physicochemical properties. Additionally, both are considered for potential biological activity, particularly concerning their anti-inflammatory effects. []

5-benzyloxycarbonylaminocarbonyl(N-methyl)amino-4-(2-fluorobenzoyl)pyrimidine (14b)

Compound Description: 5-benzyloxycarbonylaminocarbonyl(N-methyl)amino-4-(2-fluorobenzoyl)pyrimidine (14b) is a pyrimidine derivative evaluated for its anticonvulsant properties [ [] ]. It exhibits higher potency in the subcutaneous metrazol-induced seizure test compared to the maximal electroshock-induced seizure test.

Relevance: Both compound 14b and 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide are nitrogen-containing compounds, each possessing a halogenated aromatic ring. Compound 14b has a 2-fluorobenzoyl group while the target compound has a 4-chlorophenyl group. This structural similarity, despite belonging to different chemical classes, suggests potential parallels in their physicochemical properties and potential for biological activity, particularly concerning their effects on the central nervous system. []

N-[(3R)‐3‐([1,1′‐biphenyl]‐4‐yloxy)‐3‐(4‐fluorophenyl)propyl]‐N‐methylglycine hydrochloride

Compound Description: N-[(3R)‐3‐([1,1′‐biphenyl]‐4‐yloxy)‐3‐(4‐fluorophenyl)propyl]‐N‐methylglycine hydrochloride is a GLYT1 blocker used to study glycine release in mouse spinal cord synaptosomes [ [] ]. It allows for the selective labeling of glycinergic nerve endings through GLYT2 transporters.

Relevance: This compound, like 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, incorporates a 4-fluorophenyl substituent. While their core structures and biological targets differ, the shared substituent hints at a possible relationship in their physicochemical properties and potential for interacting with biological systems, particularly those involved in neurotransmission. []

4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB203580)

Compound Description: 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole, known as SB203580, is a selective inhibitor of p38 MAP kinase, a key enzyme involved in inflammatory responses [ [] ]. In the study, it effectively reduced PGE2-mediated edema formation in mice, indicating its potential as an anti-inflammatory agent.

Relevance: Similar to 3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide, SB203580 contains a 4-fluorophenyl substituent. While their chemical classes and biological targets differ, the shared structural element suggests potential similarities in their physicochemical properties. Furthermore, both compounds are investigated for their potential biological activity, particularly related to inflammatory processes. []

Properties

Product Name

(2E)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)carbamothioyl]prop-2-enamide

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(4-fluorophenyl)carbamothioyl]prop-2-enamide

Molecular Formula

C16H12ClFN2OS

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C16H12ClFN2OS/c17-12-4-1-11(2-5-12)3-10-15(21)20-16(22)19-14-8-6-13(18)7-9-14/h1-10H,(H2,19,20,21,22)/b10-3+

InChI Key

HEWRQFUAKVLUQW-XCVCLJGOSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)F)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.